molecular formula C19H19N7O4S2 B10940991 ethyl 4-cyano-3-methyl-5-({[(5-{(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)thiophene-2-carboxylate

ethyl 4-cyano-3-methyl-5-({[(5-{(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)thiophene-2-carboxylate

Cat. No.: B10940991
M. Wt: 473.5 g/mol
InChI Key: YLZHLHQJDHGQGE-ODCIPOBUSA-N
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Description

ETHYL 4-CYANO-3-METHYL-5-({2-[(5-{2-[(E)-1-(5-METHYL-2-FURYL)METHYLIDENE]HYDRAZINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)-2-THIOPHENECARBOXYLATE is a complex organic compound that features multiple functional groups, including cyano, methyl, hydrazino, triazole, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-CYANO-3-METHYL-5-({2-[(5-{2-[(E)-1-(5-METHYL-2-FURYL)METHYLIDENE]HYDRAZINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)-2-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of the thiophene core, followed by the introduction of the cyano and methyl groups. The hydrazino and triazole moieties are then incorporated through condensation reactions. The final step involves the esterification of the carboxylate group with ethanol.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis. Scale-up processes would also need to address issues such as reaction time, cost of reagents, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-CYANO-3-METHYL-5-({2-[(5-{2-[(E)-1-(5-METHYL-2-FURYL)METHYLIDENE]HYDRAZINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)-2-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene and triazole rings can be oxidized under specific conditions.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The hydrazino and triazole moieties can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction of the cyano group may produce primary amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which ETHYL 4-CYANO-3-METHYL-5-({2-[(5-{2-[(E)-1-(5-METHYL-2-FURYL)METHYLIDENE]HYDRAZINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)-2-THIOPHENECARBOXYLATE exerts its effects depends on its interaction with molecular targets. For example, if it exhibits biological activity, it may interact with specific enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved would depend on the specific biological context.

Comparison with Similar Compounds

ETHYL 4-CYANO-3-METHYL-5-({2-[(5-{2-[(E)-1-(5-METHYL-2-FURYL)METHYLIDENE]HYDRAZINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)-2-THIOPHENECARBOXYLATE can be compared with other compounds that have similar structural features, such as:

  • Ethyl 4-cyano-3-methyl-5-aminothiophene-2-carboxylate
  • 4-cyano-3-methyl-5-(2-thienyl)-2-thiophenecarboxylate
  • 5-(2-thienyl)-1,2,4-triazole derivatives

These compounds may share similar synthetic routes and chemical reactivity but differ in their specific applications and biological activities.

Properties

Molecular Formula

C19H19N7O4S2

Molecular Weight

473.5 g/mol

IUPAC Name

ethyl 4-cyano-3-methyl-5-[[2-[[5-[(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-1H-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]thiophene-2-carboxylate

InChI

InChI=1S/C19H19N7O4S2/c1-4-29-17(28)15-11(3)13(7-20)16(32-15)22-14(27)9-31-19-23-18(25-26-19)24-21-8-12-6-5-10(2)30-12/h5-6,8H,4,9H2,1-3H3,(H,22,27)(H2,23,24,25,26)/b21-8+

InChI Key

YLZHLHQJDHGQGE-ODCIPOBUSA-N

Isomeric SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)CSC2=NNC(=N2)N/N=C/C3=CC=C(O3)C)C#N)C

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)CSC2=NNC(=N2)NN=CC3=CC=C(O3)C)C#N)C

Origin of Product

United States

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